molecular formula C46H48Cl2N8 B1252224 Ethidium homodimer

Ethidium homodimer

Cat. No.: B1252224
M. Wt: 783.8 g/mol
InChI Key: BGWLYQZDNFIFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C46H48Cl2N8

Molecular Weight

783.8 g/mol

IUPAC Name

5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;dichloride

InChI

InChI=1S/C46H46N8.2ClH/c47-33-13-17-37-39-19-15-35(49)29-43(39)53(45(41(37)27-33)31-9-3-1-4-10-31)25-7-21-51-23-24-52-22-8-26-54-44-30-36(50)16-20-40(44)38-18-14-34(48)28-42(38)46(54)32-11-5-2-6-12-32;;/h1-6,9-20,27-30,49-52H,7-8,21-26,47-48H2;2*1H

InChI Key

BGWLYQZDNFIFRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.[Cl-].[Cl-]

Synonyms

4,7-diazadecyl-5,5'-bis(3,8-diamino-6-phenylphenanthridium) dichloride dihydrochloride
EthD-1
ethidium homodimer
ethidium homodimer-1

Origin of Product

United States

Preparation Methods

Ethidium homodimer is synthesized through a series of chemical reactions involving the condensation of ethidium bromide with a suitable diamine. The reaction typically requires anhydrous conditions and is carried out in a solvent such as dimethyl sulfoxide (DMSO). The final product is purified through crystallization or chromatography .

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The compound is then formulated into a stable, high-purity powder or solution for distribution .

Chemical Reactions Analysis

Ethidium homodimer primarily undergoes intercalation reactions with nucleic acids. It binds to both DNA and RNA in a sequence-independent manner, resulting in a significant fluorescence enhancement . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.

Common reagents used in the preparation and application of this compound include anhydrous DMSO and phosphate-buffered saline (PBS). The major product formed from its interaction with nucleic acids is a highly fluorescent complex that is useful for various analytical applications .

Scientific Research Applications

Ethidium homodimer has a wide range of applications in scientific research:

Mechanism of Action

Ethidium homodimer exerts its effects through intercalation into nucleic acids. The compound binds to DNA and RNA by inserting itself between the base pairs, which leads to a significant increase in fluorescence. This intercalation disrupts the normal structure of the nucleic acids, making it an effective tool for detecting and quantifying nucleic acids in various samples .

Comparison with Similar Compounds

Ethidium homodimer is often compared to other nucleic acid stains such as Propidium Iodide and Ethidium Bromide. Unlike Propidium Iodide, this compound has a higher affinity for nucleic acids, allowing for lower dye concentrations and no-wash staining protocols . This compound is also more specific for dead cells compared to Ethidium Bromide, which can stain both live and dead cells .

Similar compounds include:

This compound stands out due to its high fluorescence enhancement and specificity for dead cells, making it a valuable tool in various scientific and industrial applications.

Q & A

Basic: What methodological considerations are critical when using Ethidium Homodimer (EthD) for cell viability assays in adherent mammalian cell cultures?

EthD is membrane-impermeable and selectively stains dead cells with compromised membranes. Key considerations include:

  • Dye concentration : Use 2–4 µM EthD (e.g., EthD-1) to minimize background fluorescence while ensuring saturation of nucleic acid binding in dead cells .
  • Co-staining protocols : Pair with a live-cell marker like calcein AM (2–5 µM) for simultaneous detection of live/dead populations. Incubate cells for 30–60 minutes at 37°C to allow dye penetration .
  • Wash-free workflows : EthD’s high DNA affinity (~30-fold fluorescence enhancement) eliminates the need for post-staining washes, reducing experimental variability .
  • Imaging parameters : Use excitation/emission filters at ~528/617 nm (EthD-DNA complex) and avoid fixation, which can alter membrane integrity .

Basic: How does EthD differ from dihydroethidium (DHE) in detecting cellular damage, and when should each be prioritized?

  • EthD : Binds extracellular DNA in dead cells (membrane-impermeable). Ideal for endpoint viability assays (e.g., anoikis, necrosis) .
  • DHE : Cell-permeable; detects intracellular superoxide radicals via oxidation to ethidium. Use for real-time ROS monitoring in live cells .
  • Experimental design : Prioritize EthD for static membrane integrity assessment and DHE for dynamic oxidative stress studies. Avoid co-staining, as DHE’s oxidation products overlap spectrally with EthD .

Advanced: How can competition experiments elucidate EthD-DNA binding dynamics in gel-based DNA quantification?

  • Stable complex formation : Pre-incubate DNA with EthD at a 1:4–5 base pair ratio to form stable intercalation complexes resistant to dye migration during electrophoresis .
  • Competitor DNA : Add a 50-fold molar excess of unlabeled DNA post-complex formation. Only ~30% of EthD migrates to competitor DNA, confirming partial reversibility under non-equilibrium conditions .
  • Detection limits : Use confocal fluorescence scanners with 488 nm excitation for picogram-level DNA detection (25 pg/band in 1-mm gels) .

Advanced: Why is EthD-3 preferred over EthD-1 in multiplexed assays requiring brighter signals?

EthD-3 exhibits 45–70% higher fluorescence intensity than EthD-1 when bound to DNA, enabling:

  • Lower dye concentrations : Reduces potential cytotoxicity in long-term live/dead tracking .
  • Multiplex compatibility : Pair with green-emitting probes (e.g., FITC-labeled antibodies) without spectral overlap (EthD-3: ~530/620 nm) .
  • Validation : Compare batch-specific purity (≥95% by HPLC) to avoid inorganic salt contaminants that reduce effective dye concentration .

Advanced: How does two-color detection with EthD and thiazole orange (TO) enhance sensitivity in DNA gel imaging?

  • Energy transfer : TO (λex/em = 510/530 nm) transfers energy to EthD (λem = 620 nm) when co-bound to DNA, amplifying EthD’s signal .
  • Protocol : Pre-stain DNA with EthD (1:5 bp ratio), then add TO to the electrophoresis buffer. Post-run, scan at 530 nm (TO-DNA) and 620 nm (EthD-DNA) for dual detection .
  • Applications : Map distinct DNA fragments in the same lane (e.g., M13mp18 vs. pBR322) with sub-nanogram sensitivity .

Basic: What are the pitfalls in interpreting EthD staining data when assessing apoptosis versus necrosis?

  • False positives : Secondary necrosis in late apoptotic cells can mimic primary necrosis. Confirm with Annexin V/PI co-staining to distinguish membrane asymmetry (apoptosis) from rupture (necrosis) .
  • Kinetic limitations : EthD cannot differentiate early apoptotic (membrane-intact) cells. Use caspase-3/7 probes (e.g., CellEvent Green) for apoptosis-specific detection .

Advanced: How do scaffold stabilization techniques improve computational modeling of EthD’s dimeric interactions?

  • Thermostability : Introduce stabilizing mutations (e.g., in Drosophila engrailed homeodomain scaffolds) to maintain EthD’s parallel helical packing in simulations .
  • Docking algorithms : Use Rosetta-based protein docking to predict EthD’s intercalation geometry, validated via NMR structure alignment .

Basic: Why is EthD unsuitable for flow cytometry in bacterial viability assays, and what alternatives exist?

  • Size exclusion : EthD’s large size (MW ~857) hinders penetration into Gram-negative bacterial membranes. Use propidium iodide (PI) or SYTOX Green for bacterial membrane integrity assays .
  • Fixation artifacts : EthD’s fluorescence diminishes in fixed cells; avoid paraformaldehyde-based protocols .

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